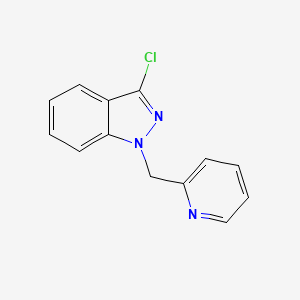

3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(pyridin-2-ylmethyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIZZPLWHRNQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696030 | |

| Record name | 3-Chloro-1-[(pyridin-2-yl)methyl]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-92-8 | |

| Record name | 3-Chloro-1-[(pyridin-2-yl)methyl]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 Pyridin 2 Ylmethyl 1h Indazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole identifies two primary disconnection points. The most logical disconnection is at the N1-C bond of the indazole ring, separating the 3-chloro-1H-indazole core from the pyridin-2-ylmethyl side chain. This approach suggests a synthesis based on the N-alkylation of 3-chloro-1H-indazole with a suitable electrophile, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

A second, alternative disconnection involves breaking the bonds that form the indazole ring itself. This suggests a pathway where the pyridin-2-ylmethyl moiety is introduced prior to the cyclization step. This could be achieved by using a substituted hydrazine (B178648), specifically (pyridin-2-ylmethyl)hydrazine, which would then react with an appropriately substituted ortho-halobenzaldehyde or a related precursor to form the indazole ring system. This latter approach can offer advantages in controlling the N1-regioselectivity from the outset.

Classical Synthetic Routes to Substituted 1H-Indazoles

Classical methods for synthesizing substituted indazoles provide the foundational chemistry for accessing the target compound's core structure.

The introduction of a halogen at the C3 position of the indazole ring is a key transformation. A common method involves the conversion of a precursor, such as 1H-indazol-3(2H)-one, into the 3-chloro derivative. This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Another strategy involves diazotization of 3-aminoindazoles followed by a Sandmeyer-type reaction to introduce the chloro substituent. These methods provide reliable access to the 3-chloro-1H-indazole intermediate required for subsequent alkylation.

The N-alkylation of the indazole ring is a critical step that often yields a mixture of N1 and N2 regioisomers, making regioselective synthesis challenging. d-nb.infonih.gov The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring. nih.gov

For the synthesis of this compound, the goal is to favor alkylation at the N1 position. Studies have shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF) can promote high N1 selectivity, particularly for indazoles with electron-withdrawing groups. nih.govresearchgate.net This preference is sometimes explained by the coordination of the sodium cation with the N2 nitrogen and an adjacent electron-rich group. nih.gov In contrast, other conditions might favor the thermodynamically more stable N1 product through an equilibration process. d-nb.info

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-Substituted Indazole | Alkyl Bromide | NaH / THF | >99:1 (for specific C3 groups) | nih.gov |

| Indazole | n-Pentyl Bromide | NaH / THF | High N1 Selectivity | researchgate.net |

| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH / DMF | 38:46 (Yield %) | nih.gov |

| Indazole | Alcohol (Mitsunobu) | DEAD / PPh₃ | 1:2.5 | d-nb.info |

The pyridin-2-ylmethyl moiety can be incorporated through several methods. The most direct approach is the N-alkylation of 3-chloro-1H-indazole using a pre-formed electrophile like 2-(chloromethyl)pyridine.

Alternatively, the substituent can be introduced before the indazole ring is formed. This involves the synthesis of (pyridin-2-ylmethyl)hydrazine as a key intermediate. For example, a related pyridinylhydrazine can be synthesized by reacting 2,3-dichloropyridine with hydrazine hydrate. quickcompany.inwipo.int This hydrazine derivative can then be condensed with an ortho-halobenzaldehyde derivative, followed by cyclization to yield the N1-substituted indazole with complete regioselectivity. nih.gov

Modern Synthetic Techniques for this compound

Modern synthetic chemistry offers advanced tools, particularly transition metal-catalyzed reactions, for the construction of complex heterocyclic systems like indazoles.

Transition metal catalysis has become a powerful strategy for the synthesis of the indazole core. researchgate.net These methods often provide access to substituted indazoles under milder conditions and with greater functional group tolerance than classical approaches. beilstein-journals.org

Palladium- and copper-catalyzed reactions are prominent in this area. For instance, Pd-catalyzed intramolecular C-N bond formation of ortho-haloarylhydrazones is a well-established route to N-substituted indazoles. beilstein-journals.org Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed, providing a direct route to the indazole ring system. beilstein-journals.org Rhodium-catalyzed C-H activation and annulation reactions have also emerged as an efficient way to construct the indazole scaffold from starting materials like imidates and nitrosobenzenes or azobenzenes and alkenes. nih.govcaribjscitech.comresearchgate.net

While these methods typically focus on the formation of the indazole ring itself, they could be adapted for the synthesis of the target compound. For example, a process could be envisioned where a suitable ortho-chloroarylhydrazone, already bearing the pyridin-2-ylmethyl group, undergoes a copper-catalyzed cyclization to form the final product.

| Catalyst System | Reaction Type | Substrates | General Outcome | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular C-N Coupling | o-Haloarylhydrazones | Forms indazole ring | beilstein-journals.orgnih.gov |

| Copper (Cu) | Intramolecular N-Arylation | o-Chloroarylhydrazones | Forms indazole ring | beilstein-journals.org |

| Rhodium (Rh)/Copper (Cu) | C-H Activation/Annulation | Imidates + Nitrosobenzenes | Forms 1H-indazoles | nih.govresearchgate.net |

| Silver (Ag) | Intramolecular C-H Amination | Arylhydrazones | Forms 1H-indazoles | nih.gov |

Green Chemistry Approaches in Indazole Synthesis

The synthesis of the indazole scaffold, the core of this compound, has seen a shift towards more environmentally benign methodologies. benthamdirect.comingentaconnect.com Green chemistry principles are being increasingly applied to mitigate the environmental impact of producing such heterocyclic compounds. These approaches focus on the use of safer solvents, reduced energy consumption, and the generation of less hazardous waste.

One notable green method involves a grinding protocol using ammonium chloride (NH4Cl) as a mild acid catalyst in ethanol. samipubco.com This solvent-minimal approach demonstrates a novel and eco-friendly pathway for synthesizing 1-H-indazole derivatives, offering high yields in a shorter reaction time. samipubco.com Another strategy employs polyethylene glycol (PEG 300) as a green, recyclable solvent in the copper(I)-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Further advancements include catalyst-based approaches that enhance efficiency and selectivity, which are central to green chemistry. benthamdirect.comingentaconnect.com These methods not only improve the synthesis of the indazole pharmacophore but also facilitate the creation of a diverse range of derivatives. benthamdirect.com

| Green Chemistry Tactic | Description | Key Advantages |

| Grinding Protocol | Mechanical grinding of reactants with a mild catalyst (e.g., NH4Cl) in a minimal amount of a green solvent like ethanol. samipubco.com | Reduced solvent use, shorter reaction times, high yields, and simple work-up procedures. samipubco.com |

| Alternative Solvents | Use of environmentally benign solvents such as polyethylene glycol (PEG). organic-chemistry.org | Recyclable, non-toxic, and can enhance reaction rates and selectivity. organic-chemistry.org |

| Catalyst-Based Methods | Employing transition-metal or acid-base catalysts to improve reaction efficiency and selectivity under milder conditions. benthamdirect.comingentaconnect.com | Increased efficiency, allows for a wider range of derivatives, and reduces energy consumption. benthamdirect.com |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound involves the N-alkylation of a 3-chloro-1H-indazole precursor. A significant challenge in this step is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the indazole ring, leading to a mixture of isomers. beilstein-journals.orgresearchgate.net The efficient synthesis and isolation of the desired N-1 regioisomer are critical and can significantly affect the final product yield. beilstein-journals.orgresearchgate.net

Research into the N-alkylation of the 1H-indazole scaffold has shown that the distribution of N-1 and N-2 isomers is heavily influenced by steric and electronic effects, as well as the choice of base and solvent. beilstein-journals.orgresearchgate.net

Key Factors Influencing N-1 vs. N-2 Regioselectivity:

Base and Solvent System: A pivotal study found that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity in indazole alkylation. beilstein-journals.orgresearchgate.net This optimized protocol has been shown to tolerate a wide variety of alkylating agents while maintaining a high degree of N-1 regioselectivity. beilstein-journals.org

Substituents on the Indazole Ring: The nature and position of substituents on the indazole ring play a crucial role. For instance, C-3 substituted indazoles with carboxymethyl, tert-butyl, and carboxamide groups show greater than 99% N-1 regioselectivity under NaH/THF conditions. beilstein-journals.orgresearchgate.net Conversely, electron-withdrawing groups at the C-7 position, such as nitro (NO2) or carboxylate (CO2Me), can confer excellent N-2 regioselectivity. beilstein-journals.orgresearchgate.net

Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are often the more thermodynamically stable product. Some synthetic methods achieve N-1 selectivity through an equilibration process that favors the formation of the thermodynamic product. beilstein-journals.org

For the specific synthesis of this compound, the reaction would involve alkylating 3-chloro-1H-indazole with a reagent like 2-(chloromethyl)pyridine. Based on established protocols, using NaH in THF would be expected to favor the formation of the desired N-1 isomer.

| Condition | Effect on Regioselectivity | Example |

| Base/Solvent | NaH in THF | Favors N-1 alkylation for many substituted indazoles. beilstein-journals.orgresearchgate.net |

| C-3 Substituents | Steric bulk at C-3 | Can direct alkylation to the N-1 position. beilstein-journals.orgresearchgate.net |

| C-7 Substituents | Electron-withdrawing groups | Can promote N-2 alkylation. beilstein-journals.orgresearchgate.net |

Purification and Isolation Protocols

Following the synthesis, the purification of this compound and the separation of any N-2 isomeric byproduct are essential steps to obtain a compound of high purity. The primary methods employed are chromatographic techniques and crystallization.

Chromatographic Techniques for Indazole Derivatives

Chromatography is a standard and powerful method for the separation of indazole isomers, which often have very similar physical properties. google.com

Column Chromatography: This is the most common purification method cited for separating 1-position and 2-position substituted indazole derivatives. google.com Silica gel is frequently used as the stationary phase, with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) chosen to achieve separation based on the different polarities of the isomers. samipubco.comnih.gov However, for industrial-scale production, column chromatography can be costly and impractical. google.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative-scale separation of complex mixtures. ptfarm.pl Reverse-phase HPLC has been successfully used to purify indazole derivatives. nih.gov For challenging separations, specialized columns can be employed. For example, the separation of fullerene adduct isomers has been achieved using a Cosmosil Buckyprep-D column with toluene as the mobile phase. nih.gov While direct HPLC methods for this compound are not detailed in the literature, the principles are widely applicable to separating isomers of heterocyclic compounds. ptfarm.plukm.my

Crystallization Procedures

Crystallization is a highly effective technique for the purification of solid compounds and can be a scalable alternative to chromatography for separating isomers. google.com

Recrystallization from Mixed Solvents: A key strategy for separating N-1 and N-2 substituted indazole isomers involves recrystallization from a carefully selected mixed solvent system. By screening different solvent combinations, it is possible to find a system where one isomer is significantly less soluble than the other, allowing for its selective crystallization. google.com Effective mixed solvents reported for indazole isomers include acetone/water, methanol/water, and ethanol/water. google.com This method can yield single isomers with a purity greater than 99%. google.com

Solvent Selection and Procedure: The choice of solvent is critical. Solvents commonly used for the crystallization of indazole derivatives include alcohols (methanol, ethanol), acetonitrile, esters (ethyl acetate), ketones (acetone), and ethers. google.com The process typically involves dissolving the crude product mixture in a minimum amount of a suitable hot solvent or solvent mixture and then allowing it to cool slowly. A heat-cool cycle can be employed to improve the particle size of the crystals, which facilitates better filtration and handling. rsc.org The formation of a salt, for instance with p-toluenesulfonic acid (pTSA), can also modulate solubility and improve crystallization behavior. rsc.org

Structural Characterization and Spectroscopic Analysis of 3 Chloro 1 Pyridin 2 Ylmethyl 1h Indazole

Spectroscopic Data Interpretation

The multifaceted approach of employing various spectroscopic methods provides complementary information that, when integrated, offers a definitive structural assignment. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies functional groups through their characteristic vibrations, and HRMS provides the precise elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton NMR (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the indazole and pyridine (B92270) rings would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic currents. The methylene (B1212753) protons of the pyridin-2-ylmethyl group would likely resonate as a singlet in the range of δ 5.5-6.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indazole-H4 | 7.80-7.90 | d |

| Indazole-H5 | 7.20-7.30 | t |

| Indazole-H6 | 7.40-7.50 | t |

| Indazole-H7 | 7.60-7.70 | d |

| Pyridine-H3' | 7.25-7.35 | t |

| Pyridine-H4' | 7.70-7.80 | t |

| Pyridine-H5' | 7.15-7.25 | d |

| Pyridine-H6' | 8.50-8.60 | d |

| Methylene-CH₂ | 5.70-5.80 | s |

Note: These are predicted values and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the aromatic rings are expected to appear in the δ 110-150 ppm region. The carbon atom attached to the chlorine (C3) would be influenced by the halogen's electronegativity. The methylene carbon would likely be found further upfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Indazole-C3 | 142.0-143.0 |

| Indazole-C3a | 122.0-123.0 |

| Indazole-C4 | 128.0-129.0 |

| Indazole-C5 | 121.0-122.0 |

| Indazole-C6 | 127.0-128.0 |

| Indazole-C7 | 110.0-111.0 |

| Indazole-C7a | 140.0-141.0 |

| Pyridine-C2' | 157.0-158.0 |

| Pyridine-C3' | 122.0-123.0 |

| Pyridine-C4' | 137.0-138.0 |

| Pyridine-C5' | 121.0-122.0 |

| Pyridine-C6' | 149.0-150.0 |

| Methylene-CH₂ | 53.0-54.0 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the indazole and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule, such as the connection between the methylene bridge and the indazole and pyridine rings.

Infrared (IR) Spectroscopy Vibrational Analysis

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic - CH₂): Around 2850-2960 cm⁻¹

C=N and C=C stretching (aromatic rings): In the 1400-1600 cm⁻¹ region.

C-Cl stretching: Typically in the 600-800 cm⁻¹ region.

The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the substitution at the N1 position of the indazole ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₁₃H₁₀ClN₃), the expected exact mass would be calculated. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). This precise mass measurement provides strong evidence for the proposed molecular formula and helps to rule out other possible structures.

Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Crystallographic Data

A comprehensive search for peer-reviewed scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. As a result, a detailed article on its specific structural characterization and spectroscopic analysis, as per the requested outline, cannot be generated at this time.

The creation of an authoritative and scientifically accurate article focusing on the X-ray crystallography of a compound is entirely contingent on the existence of a published crystal structure. This foundational data is necessary to report on the specific methodologies of crystal growth, the precise parameters of data collection, the intricacies of structure elucidation and refinement, and the detailed analysis of the molecule's conformation and intermolecular interactions in the solid state.

While crystallographic studies for analogous indazole derivatives are available, the strict requirement to focus solely on this compound prevents the substitution of data from other compounds. The unique three-dimensional arrangement of atoms and molecules in a crystal lattice is specific to each compound and cannot be extrapolated from related structures.

Therefore, without access to the specific crystallographic information file (CIF) or a dedicated research publication for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational and Theoretical Investigations of 3 Chloro 1 Pyridin 2 Ylmethyl 1h Indazole

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

There is no available research on the Frontier Molecular Orbital (FMO) analysis of 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole. This type of analysis is crucial for understanding the chemical reactivity of a compound, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and electron-accepting capabilities, respectively.

Molecular Electrostatic Potential (MEP) Mapping

Information regarding the Molecular Electrostatic Potential (MEP) mapping of this compound is not present in the available scientific literature. MEP maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations

Conformational Landscape Exploration

No published molecular dynamics simulations have explored the conformational landscape of this compound. These simulations would be instrumental in identifying the most stable conformations of the molecule and understanding its flexibility.

Solvent Interaction Studies

There is a lack of research on the interaction of this compound with different solvents through molecular dynamics simulations. Such studies would provide valuable information on its solubility and behavior in various chemical environments.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Target Identification: The selection of a biological target is the first critical step in a molecular docking study. For indazole derivatives, a wide range of protein kinases are of significant interest due to their role in cell signaling and proliferation. Several commercially available anticancer drugs, such as axitinib and pazopanib, feature an indazole core and target kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Therefore, for a hypothetical molecular docking study of this compound, relevant kinase domains would be primary candidates for investigation. For instance, studies on other 3-chloro-indazole derivatives have explored their potential as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase.

Ligand Preparation: The three-dimensional (3D) structure of this compound would first need to be generated and optimized. This is typically achieved using computational chemistry software. The process involves:

2D to 3D Conversion: Drawing the 2D chemical structure and converting it into a 3D model.

Energy Minimization: Optimizing the geometry of the molecule to find its most stable conformation, often using force fields like MMFF94 or quantum mechanical methods.

Charge Assignment: Assigning partial charges to each atom, which is crucial for calculating electrostatic interactions with the target protein.

The following table outlines the typical steps involved in ligand preparation for a molecular docking study.

| Step | Description |

| Structure Generation | The 2D structure of this compound is drawn and converted to a 3D model. |

| Protonation State | The appropriate protonation state at a physiological pH (typically 7.4) is determined. |

| Tautomeric State | The most stable tautomeric form of the indazole ring is selected. |

| Energy Minimization | The 3D structure is optimized to its lowest energy conformation using computational methods. |

| Charge Calculation | Partial atomic charges are calculated for the ligand atoms. |

Once the ligand and target protein structures are prepared, docking simulations are performed. The docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on a scoring function.

Binding Affinity Prediction: The scoring function estimates the binding affinity (often expressed as a docking score or binding energy in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. For example, in a study of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase, docking scores were used to predict the binding modes of the most active compounds.

Interaction Analysis: The resulting docked poses are analyzed to understand the specific molecular interactions between the ligand and the protein. These interactions are critical for binding and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic interactions.

For this compound, one could anticipate potential hydrogen bonding involving the nitrogen atoms of the pyridine (B92270) and indazole rings, as well as hydrophobic interactions involving the chloro-substituted benzene (B151609) ring and the pyridinylmethyl group. The specific interactions would depend on the amino acid residues present in the active site of the chosen target protein.

A hypothetical interaction profile is presented in the table below, illustrating the types of interactions that might be observed.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on a Kinase Target |

| Hydrogen Bond | Pyridine Nitrogen, Indazole Nitrogen | Hinge region amino acids (e.g., Cysteine, Alanine) |

| Hydrophobic | Chlorophenyl ring, Pyridinylmethyl group | Hydrophobic pocket residues (e.g., Leucine, Valine, Isoleucine) |

| Pi-Pi Stacking | Indazole ring, Pyridine ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Molecular docking can provide insights into the plausible mechanism of enzyme inhibition. By analyzing the binding mode of this compound within the active site of a target enzyme, researchers can hypothesize how it might interfere with the enzyme's function.

For instance, if the compound is docked into the ATP-binding site of a kinase, a common target for indazole derivatives, the analysis might reveal that it acts as a competitive inhibitor. This would be suggested if the ligand occupies the same space as the natural substrate (ATP) and forms key interactions with the hinge region of the kinase, thereby preventing ATP from binding and inhibiting the phosphorylation of downstream substrates. The pyridine and indazole moieties are known to act as hinge-binding motifs in many kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to related series)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for a series including this compound are publicly available, the methodology can be described based on studies of other indazole and heterocyclic compounds.

Descriptor Calculation: The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules in a dataset. A wide variety of descriptors can be calculated, falling into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc.

Descriptor Selection: From a large pool of calculated descriptors, a smaller, relevant subset must be selected to build a robust QSAR model. This is a critical step to avoid overfitting and to create a model that is easily interpretable. Common methods for descriptor selection include:

Stepwise Regression: Descriptors are added or removed one at a time based on their statistical significance.

Genetic Algorithms: An optimization technique inspired by natural selection to evolve a population of descriptor subsets.

Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the most important descriptors.

The following table provides examples of descriptor classes and specific descriptors that could be calculated for a series of indazole derivatives.

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |

| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Physicochemical | LogP, Molar Refractivity, Polarizability |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

Model Development: Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR): A linear approach to model the relationship between two or more explanatory variables and a response variable.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), which can capture complex non-linear relationships.

Model Validation: The predictive ability of the developed QSAR model must be rigorously validated to ensure its reliability. This is typically done by:

Internal Validation: Using techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness.

External Validation: Using an independent test set of compounds that were not used in the model development to evaluate its predictive performance on new data.

Key statistical parameters used for model validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A statistically robust and validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

Exploration of Biological Activities of 3 Chloro 1 Pyridin 2 Ylmethyl 1h Indazole in Vitro and Preclinical Models

Investigation of Anticancer Activity

Detailed searches for in vitro and preclinical data on the anticancer effects of 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole yielded no specific results. The standard assays used to characterize potential anticancer agents have not been reported for this compound in the available literature.

Cellular Proliferation Inhibition Assays (e.g., MTT, SRB)

There is no published data from cellular proliferation assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) to quantify the cytotoxic or cytostatic effects of this compound against any human cancer cell lines. Studies on other indazole derivatives have shown potent anti-proliferative effects, but these findings are specific to the structures tested. researchgate.netnih.govmdpi.com

Apoptosis Induction Pathways (e.g., Caspase Activation, Annexin V Staining)

No studies were found that investigated the ability of this compound to induce apoptosis (programmed cell death) in cancer cells. Consequently, there are no reports on its effect on key apoptotic markers, such as the activation of caspases or the externalization of phosphatidylserine as measured by Annexin V staining. nih.govnih.gov

Cell Cycle Modulation Studies

The effect of this compound on cell cycle progression in cancer cells has not been documented. Research into whether the compound can cause cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) is currently absent from the scientific literature. nih.govplos.org

Target-Specific Cellular Assays (e.g., Kinase Inhibition in cell lysates, Receptor Binding)

While many indazole derivatives are known to function as kinase inhibitors, nih.govnih.gov there is no specific information available regarding the molecular targets of this compound. No data from kinase inhibition assays or receptor binding studies for this particular compound could be located.

Evaluation of Antimicrobial Activity

Similar to the lack of anticancer research, the antimicrobial potential of this compound remains uninvestigated in the available literature.

Antibacterial Spectrum Analysis (Gram-Positive and Gram-Negative Strains)

There are no published reports detailing the screening of this compound against a panel of Gram-positive or Gram-negative bacteria. Therefore, its spectrum of activity and minimum inhibitory concentrations (MICs) are unknown. While other novel indazole derivatives have shown some antibacterial activity, these results are not applicable to the subject compound. mdpi.comnih.gov

Antifungal Spectrum Analysis

There is currently no specific scientific data available detailing the antifungal spectrum of this compound. The indazole nucleus is a core component of many compounds investigated for a variety of biological activities, including antimicrobial properties. nih.gov However, dedicated studies to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of fungal pathogens have not been found in the reviewed literature.

Table 1: Antifungal Spectrum of this compound

No data available in the scientific literature.

Mechanism of Action Studies (e.g., Cell Wall Synthesis, DNA Gyrase Inhibition in microbial cultures)

The precise mechanism by which this compound may exert antifungal effects has not been elucidated, as no specific studies have been published on this topic. General antifungal mechanisms often involve the disruption of essential cellular processes.

Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a common target for antifungal drugs. nih.govnih.gov Agents that inhibit the synthesis of these components can lead to osmotic instability and cell death. nih.govnih.gov There is no available research indicating whether this compound affects fungal cell wall synthesis.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for managing DNA supercoiling during replication and transcription. While it is a validated target for antibacterial agents, its role in fungi is different. Some compounds have been investigated for their DNA gyrase inhibitory activity in fungi. nih.govnih.gov However, no studies have been found that investigate the potential of this compound to inhibit DNA gyrase in microbial cultures.

Assessment of Anti-inflammatory Modulatory Effects

While various indazole derivatives have been explored for their anti-inflammatory properties, specific data on the anti-inflammatory effects of this compound is not present in the current body of scientific literature. nih.gov

Inhibition of Inflammatory Mediators (e.g., Cytokine Production in cell lines)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a crucial role in the inflammatory response. nih.gov The inhibition of these cytokines is a key mechanism for many anti-inflammatory drugs. nih.govnih.gov There are no published studies that have assessed the ability of this compound to inhibit the production of these or other inflammatory mediators in cell lines.

Table 2: Effect of this compound on Cytokine Production

No data available in the scientific literature.

Enzyme Inhibition Assays (e.g., COX-1/COX-2, LOX in biochemical systems)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov

COX-1/COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX-1 and COX-2 enzymes. nih.govnih.gov Selective inhibition of COX-2 is a desirable characteristic for reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov There is no available data from biochemical assays to indicate whether this compound inhibits COX-1 or COX-2.

LOX Inhibition: Lipoxygenase inhibitors are another class of anti-inflammatory agents. nih.gov To date, no studies have been published that evaluate the inhibitory activity of this compound against lipoxygenase enzymes.

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| COX-1 | No data available |

| COX-2 | No data available |

Other Potential Biological Activities

The broader family of indazole derivatives has been shown to interact with various other biological targets.

Enzyme Activity Modulation (e.g., Kinases, Proteases)

Kinases: Several indazole-containing compounds have been identified as potent kinase inhibitors. For instance, some derivatives have shown inhibitory activity against Pim kinases, which are involved in tumorigenesis. nih.gov Another study reported the discovery of an indazole derivative as an irreversible EGFR mutant kinase inhibitor. nih.gov However, the specific activity of this compound on any kinase has not been reported.

Proteases: Proteases are another class of enzymes that have been targeted by indazole-related structures in drug discovery programs. For example, inhibitors of the SARS-CoV 3C-like protease have been developed from pyrazole (B372694) and pyrimidine derivatives. imrpress.com There is no information available regarding the modulation of protease activity by this compound.

Receptor Ligand Binding Profiling (e.g., GPCRs, Ion Channels)

Comprehensive searches of scientific literature and pharmacological databases did not yield specific receptor ligand binding data for this compound. While the broader class of indazole derivatives has been investigated for various biological activities, detailed in vitro binding assays characterizing the affinity of this specific compound for G-protein coupled receptors (GPCRs) and ion channels are not publicly available at this time.

Therefore, no data tables on the binding profile of this compound to GPCRs or ion channels can be provided. Further experimental studies are required to determine the receptor binding characteristics of this compound.

Structure Activity Relationship Sar Studies of 3 Chloro 1 Pyridin 2 Ylmethyl 1h Indazole and Its Analogues

Impact of Substitutions at the Indazole Core

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple positions for substitution, each capable of significantly influencing the molecule's interaction with biological targets.

In various series of indazole-based compounds, the 3-chloro substitution has been associated with potent biological activities. For instance, a series of novel 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory activity against thymidine (B127349) phosphorylase and α-glucosidase. bohrium.combohrium.com Several of these compounds demonstrated potent dual inhibition, underscoring the contribution of the 3-chloro-indazole moiety to the observed biological effects. researchgate.netresearchgate.net The unique reactivity and potential applications in medicinal chemistry of compounds containing a 3-chloro-1H-indazole core are a subject of ongoing research. cymitquimica.com

Beyond the C3 position, substitutions on the benzene portion of the indazole ring (positions 4, 5, 6, and 7) are pivotal for fine-tuning the biological activity. The nature, size, and position of these substituents can drastically alter the compound's efficacy and selectivity.

Structure-activity relationship analyses of various indazole series have revealed key insights:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modify the binding affinity for a target. For example, in one study on indazole-based thiadiazoles, the nature and position of substituents on the phenyl ring attached to the thiadiazole were found to play a critical role in modulating enzyme inhibition potential. bohrium.com

Steric Hindrance: Bulky substituents can either enhance binding by occupying a specific pocket in a receptor or decrease activity by preventing the molecule from adopting the optimal conformation for binding.

Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors (e.g., -NH2, -OH, -COOH) can form specific interactions with amino acid residues in a protein's active site, thereby increasing binding affinity and potency.

The following table illustrates the impact of various substituents on the biological activity of different indazole scaffolds, based on findings from related studies.

| Compound Series | Substituent & Position | Observed Effect on Activity |

| 1,3,4-Thiadiazole Derivatives | Varied on attached phenyl ring | Nature and position critically modulate enzyme inhibition |

| General Indazoles | Amino group at position 6 | A key feature in compounds studied for anti-inflammatory or anticancer effects |

| 5-Methyl-1H-indazole Derivatives | Methyl group at position 5 | Used as a starting point for synthesizing biologically active hybrids |

This table is illustrative, compiled from findings on various indazole derivatives to show general SAR principles.

Significance of the Pyridin-2-ylmethyl Moiety

The position of the nitrogen atom within the pyridine (B92270) ring (ortho, meta, or para relative to the methylene (B1212753) linker) is a critical factor in SAR. This seemingly minor structural change can lead to significant differences in biological activity due to altered electronics and the ability to form key interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its spatial location determines whether it can effectively interact with a hydrogen bond donor on a target protein.

While direct comparative studies on 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole versus its pyridin-3-yl and pyridin-4-yl isomers are not extensively documented in publicly available literature, the principle of positional isomerism is well-established. A change from the 2-pyridyl to the 3- or 4-pyridyl isomer would alter the vector and distance of the nitrogen atom relative to the indazole core, which would likely have a profound impact on binding affinity and biological activity.

The table below conceptualizes the potential impact of pyridine positional isomers on receptor interactions.

| Isomer | Nitrogen Position | Potential Interaction Profile |

| Pyridin-2-ylmethyl | Ortho | Allows for potential chelation with metal ions or specific hydrogen bonding patterns close to the indazole core. |

| Pyridin-3-ylmethyl | Meta | Positions the nitrogen atom further from the indazole core, potentially interacting with a different region of the binding site. |

| Pyridin-4-ylmethyl | Para | Extends the nitrogen atom to its furthest point from the indazole core, which could enable interactions with distant residues in the target protein. |

This table is a conceptual representation of potential SAR effects based on general medicinal chemistry principles.

The methylene (-CH2-) group linking the pyridine ring to the indazole nitrogen provides rotational flexibility. Altering the length or rigidity of this linker is a common strategy in drug design to optimize the orientation of the terminal ring system.

Increasing Linker Length: Introducing additional methylene units (e.g., ethyl, propyl) would increase the distance and flexibility between the indazole and pyridine moieties. This could allow the pyridine ring to access different regions of a binding pocket, potentially increasing potency. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a decrease in affinity.

Constraining the Linker: Incorporating the linker into a cyclic system (e.g., cyclopropyl) would reduce conformational freedom. This can be advantageous if the resulting rigid conformation is the one required for optimal binding, as it pre-organizes the molecule for interaction with its target.

Rational Design for Optimized Biological Profiles

The development of potent and selective indazole-based therapeutic agents often relies on rational design strategies, including computational and structure-based approaches. For a molecule like this compound, these methods can provide valuable insights for optimizing its biological profile.

Molecular docking studies, for instance, can predict how analogues of the compound might bind to the active site of a target enzyme or receptor. These computational models can help to prioritize which substitutions are most likely to improve activity. For example, in studies of related 3-chloro-1H-indazole derivatives, molecular docking was used to confirm favorable binding interactions with the active sites of target enzymes. bohrium.com

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is often performed computationally to assess the drug-like properties of newly designed compounds. This allows researchers to identify potential liabilities early in the drug discovery process and to make modifications to the molecular structure to improve its pharmacokinetic potential. bohrium.com By combining these computational tools with synthetic chemistry and in vitro biological evaluation, researchers can systematically refine the structure of lead compounds like this compound to achieve an optimized balance of potency, selectivity, and drug-like properties.

Ligand-Based Design Approaches

Ligand-based design methodologies are employed when the three-dimensional structure of the biological target is unknown or difficult to obtain. These methods rely on the analysis of a set of molecules with known activities to derive a model that predicts the activity of new compounds. For indazole derivatives, including analogues of this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been instrumental.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various series of indazole derivatives to correlate their structural features with their inhibitory activities. For instance, in a study on indazole derivatives as HIF-1α inhibitors, 3D-QSAR models revealed the importance of steric and electrostatic fields around the indazole scaffold for biological activity. nih.gov These models generate contour maps that indicate regions where bulky or electropositive/electronegative substituents would be favorable or unfavorable for activity. Such analyses suggest that for this compound, modifications to the pyridinylmethyl group and substitutions on the indazole ring could significantly impact its biological profile.

Pharmacophore modeling is another powerful ligand-based tool used to identify the essential structural features required for a molecule to bind to a specific target. A pharmacophore model for indazole derivatives as kinase inhibitors typically includes features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.govnih.gov For this compound, the nitrogen atoms of the indazole and pyridine rings can act as hydrogen bond acceptors, while the N-H of the indazole (in its tautomeric form) could be a hydrogen bond donor. The aromatic character of both the indazole and pyridine rings is also a critical feature for potential π-π stacking interactions within a target's binding site.

The following table summarizes the key pharmacophoric features and their potential roles in the activity of this compound, based on general findings for indazole-based kinase inhibitors.

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor | Indazole N2, Pyridine Nitrogen | Interaction with key amino acid residues in the kinase hinge region. |

| Aromatic Ring | Indazole Ring System | π-π stacking interactions with aromatic residues in the active site. |

| Aromatic Ring | Pyridine Ring | Hydrophobic interactions and potential for additional π-π stacking. |

| Halogen Atom | 3-Chloro Group | Can modulate electronic properties and participate in halogen bonding. |

These ligand-based approaches provide valuable insights for the design of novel analogues of this compound with improved potency and selectivity. By understanding the key structural requirements for activity, medicinal chemists can strategically modify the lead compound to optimize its therapeutic potential.

Structure-Based Design Approaches

Structure-based drug design (SBDD) utilizes the known three-dimensional structure of the target protein to design and optimize inhibitors. This approach has been successfully applied to indazole-based compounds, particularly in the context of kinase inhibition. nih.govbiotech-asia.org Molecular docking and molecular dynamics simulations are the primary tools in SBDD, allowing for the visualization and analysis of ligand-protein interactions at an atomic level.

Molecular docking studies on indazole derivatives have provided significant insights into their binding modes within the ATP-binding site of various kinases. biotech-asia.org For analogues of this compound, the indazole core often serves as a scaffold that mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. nih.gov The N1-substituted pyridinylmethyl group is typically oriented towards the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency and selectivity.

In the case of fibroblast growth factor receptor (FGFR) kinases, structure-based design efforts have led to the identification of indazole-based inhibitors. nih.gov Modeling studies suggested that the indazole N2 atom can form a hydrogen bond with the backbone NH of a key alanine (B10760859) residue in the hinge region. Furthermore, the pyridine nitrogen of a pyridyl substituent could introduce an additional hydrogen bond, thereby increasing binding affinity. nih.gov

The 3-chloro substituent on the indazole ring of this compound can play a role in modulating the electronic properties of the indazole core and may also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The following table illustrates the potential interactions of this compound with a generic kinase active site, as inferred from studies on related indazole inhibitors.

| Structural Component | Predicted Interaction with Kinase Active Site |

| Indazole N2 | Hydrogen bond with the hinge region (e.g., backbone NH of a conserved alanine). |

| Pyridin-2-ylmethyl group at N1 | Extends into the solvent-exposed region, allowing for modifications to improve selectivity and physicochemical properties. |

| 3-Chloro group | Occupies a specific pocket, potentially forming halogen bonds and influencing the overall orientation of the inhibitor. |

| Indazole and Pyridine Rings | Engage in hydrophobic and π-π stacking interactions with residues in the ATP-binding pocket. |

Molecular dynamics simulations can further refine the understanding of the binding stability and conformational changes of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the interactions and can help in predicting the binding free energies of designed analogues. By leveraging these structure-based design approaches, researchers can rationally modify the this compound scaffold to develop inhibitors with enhanced potency, selectivity, and drug-like properties.

Future Directions and Translational Research Potential

Development of Advanced Synthetic Strategies

The efficient and regioselective synthesis of 1,3-disubstituted indazoles is a critical step in the exploration of their therapeutic potential. For a compound like 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole, future synthetic strategies will likely focus on improving yield, purity, and versatility, allowing for the creation of diverse analog libraries for structure-activity relationship (SAR) studies.

One promising approach is the refinement of intramolecular Ullmann-type reactions. A concise route for producing a fluorinated indazole has been developed that utilizes an electronically directed metalation/formylation sequence, followed by condensation with a hydrazine (B178648) derivative and a copper-catalyzed intramolecular Ullmann cyclization. nih.gov Adapting this methodology could provide a high-yield pathway to the target compound.

Furthermore, catalyst-based methods offer significant potential. Palladium-catalyzed reactions, such as the Suzuki coupling, have been effectively used to synthesize 1H-pyridin-4-yl-3,5-disubstituted indazoles. ias.ac.in Similarly, copper-catalyzed N-N bond formation and silver-catalyzed intermolecular oxidative C-H amination present viable strategies for constructing the indazole core. nih.govnih.gov Another efficient method involves the diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates, which proceeds under mild conditions with rapid reaction rates. sioc-journal.cn These advanced catalytic systems could be optimized for the specific synthesis of this compound.

The table below summarizes potential advanced synthetic strategies applicable to the synthesis of the target compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |

| Intramolecular Ullmann-Type Reaction | Copper-catalyzed cyclization of a hydrazone precursor. nih.gov | High purity and excellent yields at a laboratory scale. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds, such as in Suzuki coupling. ias.ac.in | Versatility in introducing a wide range of substituents. ias.ac.in |

| Copper-Catalyzed N-N Bond Formation | Cyclization of ketimine intermediates prepared from o-aminobenzonitriles. nih.gov | Good to excellent yields using oxygen as the sole oxidant. nih.gov |

| Silver-Catalyzed C-H Amination | Intermolecular oxidative C-H amination for the formation of 3-substituted indazoles. nih.gov | Access to derivatives that are difficult to prepare via other methods. nih.gov |

| Diazotization Reaction | Conversion of ortho-aminobenzacetamides/acetates to indazole-3-carboxylic acid derivatives. sioc-journal.cn | Operational simplicity, mild conditions, and rapid reaction rates. sioc-journal.cn |

In-depth Mechanistic Investigations of Biological Action

Understanding the precise molecular mechanisms by which this compound exerts its potential biological effects is crucial for its development as a therapeutic agent. Based on the activities of structurally similar indazole derivatives, several key areas for mechanistic investigation emerge.

Many indazole-containing compounds are known to function as kinase inhibitors. nih.gov For instance, certain indazole derivatives have shown potent inhibitory activity against Akt kinase, a key regulator of cellular growth and survival. ias.ac.in Others have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl. nih.gov Therefore, a primary avenue of investigation would be to screen this compound against a panel of kinases to identify potential targets. Subsequent studies would involve detailed kinetic analyses and structural biology approaches (e.g., X-ray crystallography) to elucidate the binding mode and the structural basis of inhibition.

Another area of interest is the potential for this compound to act as an enzyme inhibitor. For example, some 3-substituted 1H-indazoles are potent inhibitors of the IDO1 enzyme. nih.gov In the context of infectious diseases, derivatives of 3-chloro-6-nitro-1H-indazole have shown promise as antileishmanial agents by targeting the Leishmania trypanothione (B104310) reductase enzyme. nih.govtandfonline.comresearchgate.net Molecular docking and dynamics simulations could be employed to predict the binding affinity of this compound to these and other enzymes, guiding further experimental validation.

The following table outlines potential molecular targets and the investigational methods that could be used to study the mechanism of action.

| Potential Molecular Target Class | Example Targets from Related Indazoles | Proposed Investigational Methods |

| Protein Kinases | Akt, FGFRs, Bcr-Abl nih.govias.ac.in | Kinase screening panels, enzyme kinetics, X-ray crystallography, cell-based phosphorylation assays. |

| Enzymes | IDO1, Leishmania trypanothione reductase nih.govnih.gov | Enzyme inhibition assays, molecular docking and dynamics, isothermal titration calorimetry. |

| Receptors | Serotonin (5-HT3) receptors mdpi.com | Radioligand binding assays, functional cell-based reporter assays, electrophysiology. |

Exploration of Novel Therapeutic Areas (conceptual, without clinical data)

The structural motifs present in this compound suggest its potential applicability across a range of therapeutic areas, warranting conceptual exploration.

Given that many indazole derivatives exhibit potent anti-proliferative effects, oncology is a primary area of interest. mdpi.com The demonstrated activity of related compounds against various cancer cell lines suggests that this compound could be investigated as a potential anti-cancer agent. mdpi.com

The anti-inflammatory properties of indazoles are also well-documented. nih.gov Compounds such as Bendazac and Benzydamine are established non-steroidal anti-inflammatory drugs. mdpi.com This precedent suggests that this compound could be explored for its potential to modulate inflammatory pathways.

Furthermore, the indazole scaffold has been implicated in the treatment of neurodegenerative disorders and infectious diseases. nih.gov The potential for kinase inhibition could be relevant in neurodegenerative conditions where kinase dysregulation is a known factor. The antileishmanial activity of related 3-chloro-indazoles provides a strong rationale for investigating the anti-parasitic potential of the target compound. nih.gov

| Therapeutic Area | Rationale Based on Related Indazole Derivatives | Conceptual Application |

| Oncology | Potent anti-proliferative activity and kinase inhibition. mdpi.com | Treatment of various cancers, potentially those driven by specific kinase mutations. |

| Inflammation | Known anti-inflammatory indazole drugs (e.g., Bendazac). mdpi.com | Management of chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. |

| Neurodegenerative Disorders | Modulation of protein kinases involved in neurodegeneration. nih.gov | Potential disease-modifying agent in conditions such as Alzheimer's or Parkinson's disease. |

| Infectious Diseases | Antileishmanial activity of 3-chloro-indazole derivatives. nih.gov | Development of new anti-parasitic or anti-bacterial agents. |

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity. nih.gov The integration of this compound and its future analogues with HTS technologies will be essential for accelerating its development.

Libraries of compounds based on the this compound scaffold can be synthesized and screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic leads. nih.govspringernature.com HTS assays can be designed to assess various parameters, such as enzyme inhibition, receptor binding, or cell viability.

Moreover, HTS can be utilized in conjunction with computational methods. Virtual screening of large compound databases can identify molecules with a high probability of binding to a specific target. The hits from virtual screening can then be validated experimentally using HTS. This integrated approach can significantly streamline the drug discovery process. The development of robust HTS assays will be a critical step in unlocking the full therapeutic potential of this class of compounds. rsc.org

| HTS Application | Description | Expected Outcome |

| Target-Based Screening | Screening a library of derivatives against specific purified enzymes or receptors. | Identification of potent and selective inhibitors or modulators of key biological targets. |

| Phenotypic Screening | Evaluating the effects of compounds on whole cells or organisms to identify desired phenotypic changes. nih.gov | Discovery of compounds with novel mechanisms of action for complex diseases. |

| Toxicity Profiling | Screening against a panel of cell lines or toxicity assays to assess off-target effects early in the discovery process. mdpi.com | Early identification and deprioritization of compounds with unfavorable toxicity profiles. |

| SAR Expansion | Rapidly screening a focused library of analogues to understand structure-activity relationships. | Guidance for the rational design of more potent and selective compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, indazole derivatives are often prepared by reacting 1H-indazole with alkyl halides (e.g., pyridin-2-ylmethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) . A Mannich base approach using piperazine derivatives and polyphosphoric acid (PPA) as a catalyst has also been reported for structurally similar indazole analogs, achieving yields >70% .

- Key Considerations : Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to minimize byproducts. Confirm purity via HPLC (≥98%) and structural integrity via ¹H NMR (e.g., pyridyl protons at δ 8.5–9.0 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.